molecular formula C8H7NO4S B186815 2-[(Carboxymethyl)sulfanyl]nicotinic acid CAS No. 325704-15-2

2-[(Carboxymethyl)sulfanyl]nicotinic acid

Cat. No.: B186815
CAS No.: 325704-15-2
M. Wt: 213.21 g/mol
InChI Key: LWYLTYOUJNZLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Carboxymethyl)sulfanyl]nicotinic acid typically involves the reaction of nicotinic acid derivatives with carboxymethylthiolating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(Carboxymethyl)sulfanyl]nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-[(Carboxymethyl)sulfanyl]nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antioxidant properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Carboxymethyl)sulfanyl]nicotinic acid involves its interaction with specific molecular targets. The carboxymethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Carboxymethyl)thio]nicotinic acid
  • 2-[(Carboxymethyl)sulfanyl]pyridine-3-carboxylic acid
  • 2-Carboxymethylmercapto-nicotinsaeure

Uniqueness

2-[(Carboxymethyl)sulfanyl]nicotinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with proteins sets it apart from other similar compounds, making it a valuable tool in biochemical research .

Properties

IUPAC Name

2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-6(11)4-14-7-5(8(12)13)2-1-3-9-7/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYLTYOUJNZLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352976
Record name 2-[(carboxymethyl)sulfanyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325704-15-2
Record name 2-[(carboxymethyl)sulfanyl]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.